1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate
Overview
Description
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate is an organic compound with the molecular formula C12H22O6 and a molecular weight of 262.3 g/mol . This compound is known for its unique structure, which includes two ethyl groups and a methoxyethoxyethyl group attached to a propanedioate backbone. It is used in various chemical and industrial applications due to its versatile reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate can be synthesized through a multi-step process involving the esterification of malonic acid derivatives. One common method involves the reaction of diethyl malonate with 2-(2-methoxyethoxy)ethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Substitution: The methoxyethoxyethyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form aldehydes or ketones and reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Diethyl malonate and 2-(2-methoxyethoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols.
Scientific Research Applications
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations through its ester and ether functional groups. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as nucleophilic substitution or hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the methoxyethoxyethyl group.
Dimethyl malonate: Another ester with similar properties but different alkyl groups.
Ethyl acetoacetate: A related compound with a keto group, offering different reactivity and applications.
Uniqueness
1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate is unique due to its combination of ester and ether functional groups, which provide versatile reactivity and make it suitable for a wide range of applications in synthesis and research .
Properties
IUPAC Name |
diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-4-17-11(13)10(12(14)18-5-2)6-7-16-9-8-15-3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKAMFBDQKRHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCCOC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.